

# Spectral Data Analysis of 1-(2-Bromoethoxy)-4-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No.: B022200

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(2-Bromoethoxy)-4-nitrobenzene** is a valuable building block in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and functional materials. Its bifunctional nature, featuring a reactive bromoethoxy group and an electron-withdrawing nitro group on an aromatic scaffold, allows for a diverse range of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectral data of **1-(2-Bromoethoxy)-4-nitrobenzene**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features are discussed in detail to provide a practical framework for researchers.

## Molecular Structure and Properties

**1-(2-Bromoethoxy)-4-nitrobenzene** possesses the molecular formula  $C_8H_8BrNO_3$  and a molecular weight of 246.06 g/mol. [1] The structure, confirmed by various spectroscopic methods, consists of a p-nitrophenoxy group linked to a bromoethyl chain.

Key Physicochemical Properties:[1]

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>3</sub>
Molecular Weight	246.06 g/mol
IUPAC Name	1-(2-bromoethoxy)-4-nitrobenzene
CAS Number	13288-06-7

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the chemical environment of the individual atoms.

## Experimental Protocol: NMR Spectroscopy

### Sample Preparation:

A standard protocol for preparing an NMR sample of a solid compound like **1-(2-Bromoethoxy)-4-nitrobenzene** is as follows:

- **Dissolution:** Accurately weigh approximately 10-20 mg of the solid sample for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
- **Filtration:** To remove any particulate matter that could adversely affect the magnetic field homogeneity and thus the spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure a homogeneous solution.

### Instrumentation and Data Acquisition:

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are employed, including a

sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the less sensitive  $^{13}\text{C}$  nucleus.

## $^1\text{H}$ NMR Spectral Data and Interpretation

The  $^1\text{H}$  NMR spectrum of **1-(2-Bromoethoxy)-4-nitrobenzene** is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the oxygen atom significantly influences the chemical shifts of the neighboring protons.

Predicted  $^1\text{H}$  NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2	Doublet	2H	Aromatic protons ortho to the nitro group
~7.0	Doublet	2H	Aromatic protons meta to the nitro group
~4.4	Triplet	2H	$-\text{O}-\text{CH}_2-$
~3.7	Triplet	2H	$-\text{CH}_2-\text{Br}$

Causality of Signal Assignment:

- Aromatic Protons:** The aromatic region displays a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group are deshielded and appear at a lower field (~8.2 ppm) compared to the protons meta to the nitro group (~7.0 ppm).
- Aliphatic Protons:** The ethoxy protons appear as two triplets. The methylene group attached to the oxygen ( $-\text{O}-\text{CH}_2-$ ) is deshielded by the adjacent electronegative oxygen atom and resonates at a lower field (~4.4 ppm) compared to the methylene group attached to the

bromine atom (-CH<sub>2</sub>-Br) at ~3.7 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

## <sup>13</sup>C NMR Spectral Data and Interpretation

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Predicted <sup>13</sup>C NMR Data:

Chemical Shift (ppm)	Assignment
~163	C-O (aromatic)
~142	C-NO <sub>2</sub> (aromatic)
~126	CH (aromatic, ortho to -NO <sub>2</sub> )
~115	CH (aromatic, meta to -NO <sub>2</sub> )
~68	-O-CH <sub>2</sub> -
~28	-CH <sub>2</sub> -Br

Causality of Signal Assignment:

- Aromatic Carbons:** The carbon atom attached to the oxygen (C-O) is significantly deshielded and appears at the lowest field (~163 ppm). The carbon bearing the nitro group (C-NO<sub>2</sub>) is also deshielded (~142 ppm). The aromatic CH carbons ortho and meta to the nitro group are found in the typical aromatic region, with the ortho carbons appearing at a slightly lower field due to the stronger electron-withdrawing effect.
- Aliphatic Carbons:** The carbon of the methylene group attached to the oxygen (-O-CH<sub>2</sub>-) resonates at a lower field (~68 ppm) due to the deshielding effect of the oxygen atom. The carbon of the methylene group bonded to bromine (-CH<sub>2</sub>-Br) appears at a higher field (~28 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

## Experimental Protocol: IR Spectroscopy

For a solid sample like **1-(2-Bromoethoxy)-4-nitrobenzene**, the KBr pellet method is a common and effective sample preparation technique.

- **Grinding:** A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent in the IR region and acts as a matrix.
- **Pellet Formation:** The finely ground mixture is placed in a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.
- **Analysis:** The KBr pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.

## IR Spectral Data and Interpretation

The IR spectrum of **1-(2-Bromoethoxy)-4-nitrobenzene** displays characteristic absorption bands corresponding to its key functional groups.

Key IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1595, ~1490	Strong	Aromatic C=C stretch
~1520, ~1345	Very Strong	Asymmetric and symmetric N-O stretch of the nitro group
~1250	Strong	Aryl-O-C stretch (asymmetric)
~1050	Strong	Aryl-O-C stretch (symmetric)
~600-500	Medium	C-Br stretch

Causality of Band Assignment:

- **Nitro Group:** The most prominent features in the IR spectrum are the very strong absorption bands corresponding to the asymmetric ( $\sim 1520 \text{ cm}^{-1}$ ) and symmetric ( $\sim 1345 \text{ cm}^{-1}$ ) stretching vibrations of the nitro group. These are highly characteristic and confirm the presence of the  $-\text{NO}_2$  functionality.
- **Aromatic Ether:** The strong absorptions around  $1250 \text{ cm}^{-1}$  and  $1050 \text{ cm}^{-1}$  are indicative of the aryl-O-C ether linkage.
- **Aromatic Ring:** The bands in the  $1595\text{-}1490 \text{ cm}^{-1}$  region are due to the C=C stretching vibrations within the benzene ring. The absorptions between  $3100\text{-}3000 \text{ cm}^{-1}$  correspond to the aromatic C-H stretching.
- **Aliphatic Chain:** The aliphatic C-H stretching vibrations of the ethoxy group are observed in the  $2950\text{-}2850 \text{ cm}^{-1}$  region.
- **Bromoalkane:** The C-Br stretching vibration is expected to appear in the fingerprint region, typically between  $600\text{-}500 \text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

### Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion ( $\text{M}^{+\bullet}$ ).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

- Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

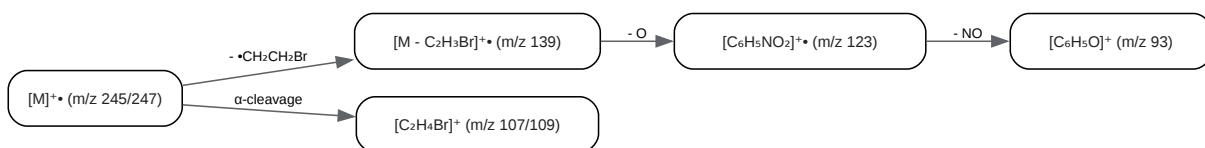
## Mass Spectrum and Fragmentation Analysis

The mass spectrum of **1-(2-Bromoethoxy)-4-nitrobenzene** will exhibit a molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

Predicted Mass Spectrum Data:

m/z	Ion Structure	Interpretation
245/247	$[\text{C}_8\text{H}_8^{79}\text{BrNO}_3]^{+\bullet}$ / $[\text{C}_8\text{H}_8^{81}\text{BrNO}_3]^{+\bullet}$	Molecular ion ( $\text{M}^{+\bullet}$ )
139	$[\text{C}_6\text{H}_5\text{NO}_3]^{+\bullet}$	Loss of $\text{C}_2\text{H}_3\text{Br}$
123	$[\text{C}_6\text{H}_5\text{NO}_2]^{+\bullet}$	Loss of $\text{C}_2\text{H}_3\text{BrO}$
107/109	$[\text{C}_2\text{H}_4^{79}\text{Br}]^+$ / $[\text{C}_2\text{H}_4^{81}\text{Br}]^+$	Bromoethyl cation
93	$[\text{C}_6\text{H}_5\text{O}]^+$	Phenoxy cation
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Fragmentation Workflow:



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Caption: Key fragmentation pathways of **1-(2-Bromoethoxy)-4-nitrobenzene** in EI-MS.

Causality of Fragmentation:

- Molecular Ion: The molecular ion peak at m/z 245 and 247, with approximately equal intensity, is a clear indicator of the presence of one bromine atom.
- Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This can lead to the formation of the bromoethyl cation at m/z 107/109.
- Loss of the Bromoethoxy Group: Cleavage of the ether bond can also result in the loss of the bromoethoxy radical, leading to the formation of the p-nitrophenoxy radical cation, which upon rearrangement can lead to the ion at m/z 139.
- Further Fragmentation: Subsequent loss of neutral fragments like oxygen or nitric oxide from the aromatic portion of the molecule can lead to the formation of ions at m/z 123 and 93, respectively.

## Conclusion

The comprehensive spectral analysis of **1-(2-Bromoethoxy)-4-nitrobenzene** through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, the distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all converge to provide an unambiguous identification of the molecule. This technical guide serves as a valuable resource for researchers, enabling them to confidently interpret the spectral data of this important synthetic intermediate and ensure the quality and reliability of their scientific endeavors.

## References

- PubChem. **1-(2-Bromoethoxy)-4-nitrobenzene**.

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## Sources

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[pubchem.ncbi.nlm.nih.gov]
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